3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
Description
3-Chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,5-thiadiazole heterocycle fused to a piperidine ring. Its molecular formula is C₁₄H₁₆ClN₃O₂S₂, with a molecular weight of 357.88 g/mol. The compound’s structure integrates a chloro-methyl-substituted benzene sulfonamide core, which is linked to a piperidin-4-yl moiety bearing a 1,2,5-thiadiazol-3-yl group.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S2/c1-10-12(15)3-2-4-13(10)23(20,21)18-11-5-7-19(8-6-11)14-9-16-22-17-14/h2-4,9,11,18H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYNCDQMBJCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Piperidine Ring Formation: The piperidine ring is usually formed via hydrogenation or other reduction methods.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled with the benzenesulfonamide group using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) group participates in hydrolysis, alkylation, and acylation:
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Hydrolysis proceeds via cleavage of the S–N bond, generating sulfonic acids or salts under acidic/basic conditions .
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Alkylation and acylation occur at the sulfonamide nitrogen, with DMF and K₂CO₃ providing optimal polarity and base strength.
Electrophilic Aromatic Substitution
The benzene ring’s reactivity is modulated by the electron-donating methyl (–CH₃) and electron-withdrawing sulfonamide (–SO₂NH–) groups:
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Nitration favors the para position relative to the methyl group due to its activating effect.
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Bromination occurs meta to the sulfonamide group, which deactivates the ring .
Nucleophilic Aromatic Substitution
The chloro (–Cl) substituent undergoes displacement under nucleophilic conditions:
| Reaction Type | Conditions | Nucleophile | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amination | NH₃, CuI, 120°C | –NH₂ | 3-amino-2-methyl derivative | 50–65 | |
| Methoxylation | NaOMe, DMSO, 100°C | –OMe | 3-methoxy-2-methyl derivative | 60–75 |
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Copper-catalyzed amination proceeds via a radical intermediate .
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Methoxylation requires polar aprotic solvents like DMSO to stabilize transition states.
Thiadiazole Ring Modifications
The 1,2,5-thiadiazole moiety participates in cycloadditions and nucleophilic substitutions:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, Cu(I), 80°C | Tetrazolo-thiadiazole fused ring | 70–85 | |
| Nucleophilic Substitution | RNH₂, Et₃N, CH₃CN | Thiadiazole-amine adduct | 55–70 |
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Cycloadditions with azides form tetrazole rings, leveraging the electron-deficient nature of the thiadiazole .
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Amines attack the sulfur atom, leading to ring-opening or substitution .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation and oxidation:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 75–90 | |
| Oxidation | H₂O₂, AcOH, 50°C | N-Oxide derivative | 60–80 |
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Alkylation proceeds efficiently in polar solvents with mild bases .
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Oxidation with H₂O₂ forms stable N-oxides without ring cleavage .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazolidine Formation | CS₂, KOH, EtOH | Thiazolidine-sulfonamide hybrid | 65–80 | |
| Piperidine Ring Expansion | BF₃·OEt₂, CH₂Cl₂ | Azepane derivative | 50–60 |
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties , particularly against bacterial strains. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial activity. For instance, in a study evaluating various thiadiazole derivatives, it was found that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-chloro-2-methyl-N-[...]-benzene-1-sulfonamide | 12.5 | Staphylococcus aureus |
| Other Thiadiazole Derivative | 20–25 | Escherichia coli |
| Ciprofloxacin | 6.25 | Staphylococcus aureus |
Antiviral Properties
Emerging research suggests that compounds similar to 3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide may possess antiviral properties. Specifically, the thiadiazole moiety has been linked to activity against β-coronaviruses, highlighting the potential of this class of compounds in developing antiviral agents . The mechanism often involves inhibition of viral replication pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that certain sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases . This effect is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders.
Drug Development and Design
In drug design, the unique structural features of this compound provide a scaffold for developing new pharmacological agents. The combination of the thiadiazole ring with piperidine enhances the compound's ability to interact with biological targets, making it a candidate for further optimization in drug discovery programs .
Case Study 1: Antibacterial Evaluation
In a comprehensive study on the antibacterial efficacy of thiadiazole derivatives, researchers synthesized several compounds and tested their activity against various bacterial strains. The study highlighted that modifications to the thiadiazole structure significantly influenced antibacterial potency .
Case Study 2: Antiviral Screening
Another research effort focused on screening thiadiazole-based compounds for antiviral activity against coronaviruses. The findings suggested that specific substitutions on the thiadiazole ring could enhance binding affinity to viral targets, paving the way for potential therapeutic agents against viral infections .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the benzenesulfonamide group can influence its solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole/Thiazole Heterocycles
a. BK11381 (3-Chloro-2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide)
- Structural Differences :
- Heterocycle : BK11381 contains a 1,3-thiazol-2-yl group vs. the 1,2,5-thiadiazol-3-yl group in the target compound.
- Ring System : Pyrrolidin-3-yl (5-membered) vs. piperidin-4-yl (6-membered).
- Impact : The 1,2,5-thiadiazole in the target compound may enhance π-π stacking or hydrogen bonding due to its electron-deficient nature, while the piperidine ring could improve solubility compared to pyrrolidine .
b. Timolol (β-Blocker)
- Structure: (2S)-1-(Tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol.
- Comparison: Shared Feature: Both contain a 1,2,5-thiadiazole ring. Key Differences: Timolol has a morpholine-linked thiadiazole and a propanolamine chain, whereas the target compound uses a piperidine-sulfonamide scaffold. Functional Implications: Timolol’s structure is optimized for β-adrenergic receptor antagonism, while the sulfonamide in the target compound may favor carbonic anhydrase or ion channel modulation .
Anticonvulsant Benzothiazole Derivatives ()
Compounds such as 5f, 5n, and 5p (1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas) share a benzothiazole core but differ in key aspects:
- Functional Groups : Urea vs. sulfonamide.
- Substituent Effects : Fluorine or methyl groups at the benzothiazole’s 6-position enhance anticonvulsant activity (100% protection in MES model). In contrast, the target compound’s 1,2,5-thiadiazole lacks this substitution pattern, suggesting divergent pharmacological targets .
Sulfonamide-Based Analogues ()
Examples include N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide :
Research Implications and Gaps
- Pharmacological Potential: The target compound’s sulfonamide-thiadiazole-piperidine architecture warrants exploration in neurological disorders (e.g., epilepsy, neuropathic pain) or metabolic diseases, leveraging structural parallels to Timolol and anticonvulsant benzothiazoles .
- Synthetic Optimization : Introducing substituents at the thiadiazole’s 4-position (e.g., morpholine, methyl groups) could enhance target affinity, as seen in Timolol and ’s benzothiazoles .
Biological Activity
3-Chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular structure of this compound includes a sulfonamide group and a thiadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O₂S |
| Molecular Weight | 303.78 g/mol |
| CAS Number | 131986-28-2 |
| Density | 1.5 g/cm³ |
| Boiling Point | 297.2 °C |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens including bacteria and fungi. For instance, compounds similar to 3-chloro derivatives have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Some sulfonamide derivatives have demonstrated cytotoxic effects on cancer cell lines. The incorporation of the thiadiazole ring enhances the interaction with cellular targets, potentially leading to apoptosis in tumor cells .
- Cardiovascular Effects : Research indicates that certain sulfonamide derivatives can influence cardiovascular functions by acting as inhibitors of carbonic anhydrase and endothelin receptors, which may alleviate conditions like pulmonary hypertension .
Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives revealed that compounds with similar structures to 3-chloro derivatives exhibited notable antimicrobial activity. The disk diffusion method was employed to assess the effectiveness against E. coli and S. aureus, showing significant inhibition zones .
Antitumor Activity
Another investigation focused on the anticancer potential of related compounds against human tumor cell lines (e.g., HeLa and CaCo-2). The results indicated that specific modifications in the thiadiazole structure could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity:
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiadiazole ring have been correlated with increased potency against microbial strains and cancer cells.
- In Silico Studies : Computational modeling has provided insights into the binding affinities of these compounds with target proteins involved in disease pathways, supporting experimental findings .
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide to improve yield and purity?
- Methodological Answer: Synthesis optimization involves stepwise coupling of the thiadiazole-piperidine moiety to the sulfonamide core. Key steps include:
- Sulfonamide formation: React 3-chloro-2-methylbenzenesulfonyl chloride with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Solvent selection: Use polar aprotic solvents like DMF or DMSO to enhance solubility of intermediates, as demonstrated in analogous sulfonamide syntheses .
- Reaction monitoring: Employ TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .
- Purification: Column chromatography (silica gel) or recrystallization (ethanol/water) to isolate the final compound .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR spectroscopy: 1H and 13C NMR to verify substituent positions (e.g., methyl group at C2 of benzene, thiadiazole-proton coupling) .
- High-resolution mass spectrometry (HRMS): Confirm molecular formula (C15H16ClN5O2S2) via ESI+ or MALDI-TOF .
- X-ray crystallography: Resolve piperidine-thiadiazole conformation and sulfonamide geometry, if single crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer:
- Core modifications: Synthesize analogs with variations in the thiadiazole ring (e.g., 1,3,4-thiadiazine derivatives) or piperidine substituents to assess impact on target binding .
- Functional group substitutions: Replace the methyl group on the benzene ring with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to study electronic effects .
- Biological assays: Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. For example, test kinase inhibition using ADP-Glo™ assays .
Q. What computational methods can predict the binding affinity of this compound to biological targets?
- Methodological Answer:
- Molecular docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, kinases) via the sulfonamide and thiadiazole moieties .
- MD simulations: Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes and identify key binding residues .
- QSAR modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity across analogs .
Q. How can researchers resolve contradictions in biological data (e.g., inconsistent IC50 values) for this compound?
- Methodological Answer:
- Standardize assay conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Validate purity: Re-test batches with HPLC purity ≥95% to exclude impurities as confounding factors .
- Orthogonal assays: Confirm activity using complementary methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .
Experimental Design Considerations
Q. What strategies mitigate challenges in synthesizing the 1,2,5-thiadiazole-piperidine intermediate?
- Methodological Answer:
- Cyclization conditions: Optimize cyclocondensation of thiocarbohydrazide with ketones or aldehydes under acidic (HCl) or dehydrating (P2O5) conditions .
- Protecting groups: Use Boc-protected piperidine to prevent side reactions during thiadiazole formation .
- Catalyst screening: Test Lewis acids (e.g., ZnCl2) to accelerate ring closure, as seen in analogous heterocycle syntheses .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
